molecular formula C30H33N5O6 B605895 Azilsartan trimethylethanolamine CAS No. 1824707-75-6

Azilsartan trimethylethanolamine

Cat. No. B605895
M. Wt: 559.623
InChI Key: RGPFEJSMFMFCIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Azilsartan is an angiotensin II receptor antagonist used in the treatment of hypertension, developed by Takeda. It is marketed in tablet form under the trade name Edarbi as the prodrug azilsartan medoxomil (INN, codenamed TAK-491). Azilsartan medoxomil lowers blood pressure by blocking the action of angiotensin II, a vasopressor hormone.

Scientific Research Applications

1. Efficacy in Hypertension Management

Azilsartan, a novel angiotensin receptor blocker, has been extensively studied for its efficacy in managing hypertension. Research has demonstrated its effectiveness in reducing blood pressure more significantly than other sartans, like candesartan, olmesartan, and valsartan, especially in 24-hour systolic blood pressure control (Rakugi et al., 2012); (Kurtz & Kajiya, 2012); (White et al., 2011).

2. Pleiotropic Effects Beyond Blood Pressure Reduction

Azilsartan has shown potential in influencing cardiometabolic disease mechanisms and insulin sensitizing activity. These actions might extend beyond its primary role as an AT1 receptor antagonist, suggesting possible benefits in metabolic diseases (Kajiya et al., 2011).

3. Effects on Bone Loss and Inflammation in Periodontitis

In a rat model of periodontitis, azilsartan was effective in reducing bone loss and inflammation. It modulated various biomarkers such as MMP-2, MMP-9, RANKL/RANK, and increased levels of the anti-inflammatory cytokine IL-10, demonstrating its potential in periodontal therapy (Araújo et al., 2014).

4. Pharmacokinetics in Pediatric Patients

The pharmacokinetics of azilsartan has been evaluated in pediatric patients with hypertension, providing insight into its absorption and metabolism in younger populations (Enya et al., 2018).

5. Molecular and Cellular Effects

Azilsartan's molecular and cellular effects include its influence on adipocyte differentiation, antiproliferative effects in vascular cells, and inhibition of mitogen-activated protein kinase activation in smooth muscle cells. These findings suggest additional therapeutic potentials of azilsartan beyond hypertension treatment (Kajiya et al., 2011).

6. Impact on Insulin Resistance in Hypertensive Patients with Diabetes

A clinical study investigating the effects of azilsartan on insulin resistance in hypertensive patients with type 2 diabetes showed no significant impact on insulin resistance parameters, despite its antihypertensive effects. This suggests a limited role in improving insulin sensitivity in this patient group (Naruse et al., 2019).

7. Application in Rheumatoid Arthritis Treatment

Azilsartan, as an adjunct to methotrexate, improved clinical scores and inflammatory biomarkers in patients with active rheumatoid arthritis, indicating its potential benefit in autoimmune conditions (Mahmood et al., 2018).

properties

CAS RN

1824707-75-6

Product Name

Azilsartan trimethylethanolamine

Molecular Formula

C30H33N5O6

Molecular Weight

559.623

IUPAC Name

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 1-((2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (1:1)

InChI

InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

RGPFEJSMFMFCIT-UHFFFAOYSA-M

SMILES

OCC[N+](C)(C)C.O=C(C1=C2C(N=C(OCC)N2CC3=CC=C(C4=CC=CC=C4C5=NC(ON5)=O)C=C3)=CC=C1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azilsartan trimethylethanolamine;  TAK-536;  TAK-536;  TAK-536;  Azilsartan.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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